molecular formula C10H10N2O3S B13642056 Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13642056
M. Wt: 238.27 g/mol
InChI Key: FHOXWFRHDCAPPK-UHFFFAOYSA-N
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Description

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-methylthiophen-2-yl group and an ethyl ester. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, contributing to its electron-deficient nature and stability.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-11-9(15-12-8)7-5-4-6(2)16-7/h4-5H,3H2,1-2H3

InChI Key

FHOXWFRHDCAPPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=C(S2)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation typically involves the following key steps:

  • Step 1: Synthesis of the Amidoxime Intermediate

    The starting material is often a nitrile derivative of 5-(5-methylthiophen-2-yl) substituted compound, which undergoes reaction with hydroxylamine to form the corresponding amidoxime.

  • Step 2: Formation of O-Acylamidoxime

    The amidoxime is then acylated with ethyl chloroformate or an equivalent activated carboxylic acid derivative to yield the O-acylamidoxime intermediate.

  • Step 3: Cyclodehydration to 1,2,4-Oxadiazole

    The critical cyclization step involves base-mediated cyclodehydration of the O-acylamidoxime to form the 1,2,4-oxadiazole ring, yielding this compound.

This cyclization can be efficiently performed at room temperature using a superbase system such as potassium hydroxide in dimethyl sulfoxide (DMSO), which promotes ring closure under mild conditions and avoids decomposition of sensitive substituents.

Detailed Reaction Conditions and Yields

Step Reagents and Conditions Description Yield (%) Reference
1 Hydroxylamine hydrochloride, base, solvent (e.g., ethanol), reflux Conversion of nitrile to amidoxime 75–85
2 Ethyl chloroformate or ethyl oxalyl chloride, base (e.g., triethylamine), low temperature (0–5°C) Acylation to O-acylamidoxime intermediate 80–90
3 Potassium hydroxide (KOH) powder, DMSO, room temperature, 0.5–16 hours Cyclodehydration to 1,2,4-oxadiazole 70–85

The reaction times and base equivalents can be optimized based on substrate reactivity and desired purity. For example, 0.1 equivalents of KOH and 0.5 hours stirring at room temperature yielded 11% for a related oxadiazole, but increasing base loading and reaction time significantly improves yield.

Alternative Synthetic Methods

Mechanistic Insights and Optimization

The cyclodehydration mechanism proceeds via nucleophilic attack of the amidoxime nitrogen on the activated carboxylate carbon, followed by ring closure and elimination of water. The use of strong bases like KOH in polar aprotic solvents stabilizes the intermediate and facilitates ring closure at mild temperatures, preserving sensitive groups such as the methylthiophenyl substituent.

Optimization parameters include:

  • Base concentration: Increasing KOH equivalents enhances conversion but may induce side reactions if excessive.

  • Solvent choice: DMSO is preferred for its polarity and ability to dissolve both organic and inorganic reagents.

  • Temperature: Room temperature is sufficient; elevated temperatures risk decomposition.

  • Reaction time: Typically 0.5 to 16 hours depending on substrate reactivity.

Analytical Characterization of the Prepared Compound

The synthesized this compound is characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Yield (%)
Amidoxime cyclodehydration with KOH/DMSO Amidoxime, KOH, DMSO RT, 0.5–16 h Mild, high selectivity, preserves sensitive groups Requires preparation of amidoxime intermediate 70–85
Amidoxime + ester + NaOH in DMSO Amidoxime, ester, NaOH, DMSO RT, 16 h Simple, no harsh reagents Longer reaction time, possible side products 75–80
CuAAC followed by cyclization Azide, alkyne, Cu(OAc)2, ascorbic acid RT, 16 h Versatile for multifunctional compounds More complex, catalyst handling Moderate

Chemical Reactions Analysis

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .

Scientific Research Applications

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate (CAS 40019-37-2)
  • Structure : Lacks the methyl group on the thiophene ring.
  • Molecular Formula : C₉H₈N₂O₃S (vs. C₁₁H₁₂N₂O₃S for the target compound).
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (NV930)
  • Structure : Phenyl group instead of methylthiophene.
  • Impact : The phenyl substituent lacks sulfur, reducing opportunities for sulfur-specific interactions (e.g., hydrogen bonding or metal coordination). This may decrease affinity in biological targets reliant on sulfur-mediated binding .
Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 40019-35-0)
  • Structure : Chlorine substituent on the phenyl ring.
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1009620-97-6)
  • Structure : Chloromethyl group instead of methylthiophene.
  • Impact : The reactive chloromethyl group enables facile functionalization (e.g., nucleophilic substitution), making it a versatile intermediate in drug synthesis. However, it poses higher toxicity risks compared to the methylthiophene derivative .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound 268.29 2.8 0.15 (DMSO)
Ethyl 5-(2-thienyl)-oxadiazole 224.23 2.1 0.25 (DMSO)
NV930 (Phenyl-substituted) 218.20 2.5 0.10 (DMSO)
5-(Chloromethyl)-derivative 206.59 1.9 0.35 (DMSO)
  • Key Observations :
    • The methylthiophene group in the target compound increases molecular weight and lipophilicity (higher LogP), which may enhance membrane permeability but reduce aqueous solubility.
    • Chloromethyl-substituted analogs exhibit higher solubility due to polarizable C-Cl bonds .

Biological Activity

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O3SC_{11}H_{11}N_{3}O_{3}S with a molecular weight of approximately 253.28 g/mol. The structure features a five-membered oxadiazole ring substituted with a methylthiophene group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines.

Cell Line IC50 (μM)
Human Colon Adenocarcinoma (HT-29)12.5
Human Lung Adenocarcinoma (A549)15.0
Human Breast Cancer (MCF-7)10.0

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antibacterial Activity

This compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. A study reported the following minimum inhibitory concentrations (MIC) against selected bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and bacterial growth.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, preventing further proliferation.

Case Studies and Research Findings

Recent research has focused on the synthesis of novel derivatives based on the oxadiazole scaffold to enhance biological activity. For instance, modifications at the thiophene ring have led to compounds with improved potency against resistant bacterial strains and enhanced anticancer efficacy .

Example Study

In a study published in PubMed Central, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. This compound was among the most active compounds tested against multiple cancer cell lines and exhibited significant antibacterial activity .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate?

The synthesis typically involves cyclization reactions starting from precursors like ethyl 5-chlorothiophene derivatives. A common method includes:

  • Step 1 : Reacting ethyl 5-chlorothiophene-2-carboxylate with hydrazine to form a hydrazone intermediate.
  • Step 2 : Cyclization using phosphorus pentachloride (PCl₅) or other dehydrating agents to form the oxadiazole ring.
  • Step 3 : Purification via recrystallization or column chromatography to isolate the product . Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature control (60–80°C), and reaction time (6–12 hours).

Q. How is the compound structurally characterized in academic research?

Characterization methods include:

  • NMR Spectroscopy : To confirm the presence of the oxadiazole ring (C=O at ~165 ppm in ¹³C NMR) and thiophene protons (δ 6.5–7.5 ppm in ¹H NMR).
  • Mass Spectrometry : To verify molecular weight (e.g., [M+H]+ at m/z 255.1).
  • X-ray Crystallography : For resolving bond angles and supramolecular packing, often using SHELXL for refinement .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this scaffold show antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Testing involves:

  • Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines).
  • Zone of Inhibition measurements on agar plates. Activity is attributed to the oxadiazole-thiophene hybrid structure, which may disrupt microbial cell membranes or enzyme function .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

Ambiguities (e.g., disordered atoms or twinning) require:

  • High-resolution data collection (e.g., synchrotron sources for <1.0 Å resolution).
  • SHELXD/SHELXE pipelines for experimental phasing.
  • Twinning analysis using PLATON or ROTAX. Example: A 2024 study resolved thiophene ring disorder by refining occupancy factors and applying restraints to bond distances .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

Optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalyst selection : ZnCl₂ or FeCl₃ improves reaction rates.
  • Flow chemistry : Continuous reactors reduce byproducts (e.g., ethyl ester hydrolysis) and improve scalability. A 2025 study achieved 85% yield using a microfluidic reactor at 70°C with 10-minute residence time .

Q. How do researchers address contradictions in reported biological activity data?

Discrepancies (e.g., variable MIC values) are investigated via:

  • Strain-specific assays : Testing against ATCC reference strains to control genetic variability.
  • Metabolic profiling : LC-MS to identify degradation products that may alter activity.
  • QSAR modeling : Correlating substituent effects (e.g., methylthiophene vs. phenyl groups) with activity trends .

Q. What methodologies assess the compound’s toxicity in the absence of comprehensive SDS data?

Researchers use:

  • In vitro cytotoxicity assays : MTT or resazurin assays on mammalian cell lines (e.g., HEK293).
  • Ames test : To evaluate mutagenicity using Salmonella typhimurium strains.
  • Computational tools : ProTox-II or ADMET predictors for acute toxicity profiling. Note: The compound’s GHS classification (e.g., H319 for eye irritation) guides lab safety protocols .

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